molecular formula C19H24N2O3 B578321 4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid CAS No. 1245647-07-7

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid

Cat. No.: B578321
CAS No.: 1245647-07-7
M. Wt: 328.412
InChI Key: ACFLPEFSCJVQES-UHFFFAOYSA-N
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Description

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid is a synthetic organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.412 g/mol. This compound is characterized by the presence of an aminophenoxy group, an ethyl linkage, a benzyl group, and a butanoic acid moiety. It is primarily used in experimental and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminophenol with ethylene oxide to form 2-(4-aminophenoxy)ethanol. This intermediate is then reacted with benzylamine to form 2-(4-aminophenoxy)ethylbenzylamine. Finally, this compound undergoes a reaction with butanoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the above-mentioned synthetic routes to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(4-Nitrophenoxy)ethyl)(benzyl)amino)butanoic acid
  • 4-((2-(4-Hydroxyphenoxy)ethyl)(benzyl)amino)butanoic acid
  • 4-((2-(4-Methoxyphenoxy)ethyl)(benzyl)amino)butanoic acid

Uniqueness

4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminophenoxy group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Chemical Identity and Structure
4-((2-(4-Aminophenoxy)ethyl)(benzyl)amino)butanoic acid, with the molecular formula C19H24N2O3C_{19}H_{24}N_{2}O_{3} and a molecular weight of 328.412 g/mol, is a synthetic compound characterized by an aminophenoxy group, an ethyl linkage, a benzyl group, and a butanoic acid moiety. This compound is primarily utilized in research settings due to its potential biological activity.

Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Key reactions include oxidation, reduction, and nucleophilic substitution, which allow for the formation of various derivatives and modifications that can enhance its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. The compound can modulate enzyme activities and alter signal transduction pathways by binding to various receptors. This interaction may lead to effects such as inhibition of enzyme activity or modulation of cellular signaling.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related aminophenyl derivatives have shown selective cytotoxicity against sensitive carcinoma cells through mechanisms involving cytochrome P450 enzymes . These findings suggest that the compound may also possess similar anticancer properties.

Pharmacokinetics

Preliminary data indicate that this compound has favorable pharmacokinetic properties, including good tissue uptake and retention in cancerous tissues expressing specific transporters such as LAT1/4F2hc. This selectivity can enhance its therapeutic efficacy while minimizing side effects on non-target tissues .

Case Studies

  • Antitumor Efficacy : A study demonstrated that related compounds could induce apoptosis in cancer cells by disrupting metabolic pathways critical for tumor growth. The ability to selectively target tumor cells while sparing healthy tissues is a promising aspect of this class of compounds .
  • Mechanistic Insights : Research has shown that the binding affinity of these compounds to specific receptors correlates with their biological effects, providing insights into their potential therapeutic applications in oncology .

Data Table: Biological Activities

Activity Type Description References
AntitumorInduces apoptosis in carcinoma cells; selective cytotoxicity
Anti-inflammatoryPotential modulation of inflammatory pathways; under investigation
Enzyme InteractionModulates enzyme activity via receptor binding
Tissue SelectivityHigh uptake in tumors expressing LAT1/4F2hc transporter

Properties

IUPAC Name

4-[2-(4-aminophenoxy)ethyl-benzylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c20-17-8-10-18(11-9-17)24-14-13-21(12-4-7-19(22)23)15-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-15,20H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFLPEFSCJVQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC(=O)O)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697119
Record name 4-{[2-(4-Aminophenoxy)ethyl](benzyl)amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-07-7
Record name 4-{[2-(4-Aminophenoxy)ethyl](benzyl)amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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